1-tert-butyl 2-methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,2-dicarboxylate is a complex organic compound featuring a tert-butyl group, a methyl group, and a dioxaborolane moiety attached to an indole core
Preparation Methods
One common method involves the use of flow microreactors for the efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the tert-butyl group can influence the oxidation reactions, often requiring specific oxidizing agents.
Reduction: Reduction reactions may target the dioxaborolane moiety, leading to the formation of different products.
Substitution: The indole core can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom. Common reagents for these reactions include halogenating agents and nucleophiles.
Scientific Research Applications
1-tert-butyl 2-methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The indole core is known for its biological activity, which can be further enhanced by the presence of the tert-butyl and methyl groups .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound shares the dioxaborolane and tert-butyl groups but has an indazole core instead of an indole core.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar indole core with different substituents, highlighting the versatility of the indole structure.
Properties
Molecular Formula |
C21H28BNO6 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-15-12-14(22-28-20(4,5)21(6,7)29-22)10-9-13(15)11-16(23)17(24)26-8/h9-12H,1-8H3 |
InChI Key |
XQEOSZVSBAEVFS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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